molecular formula C24H48N4 B14702531 (Z)-N-(2-(2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine CAS No. 20565-76-8

(Z)-N-(2-(2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine

Cat. No.: B14702531
CAS No.: 20565-76-8
M. Wt: 392.7 g/mol
InChI Key: SYNVBUPZJKYKQJ-KTKRTIGZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(Z)-N-(2-(2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine is a complex organic compound that belongs to the class of imidazolines. Imidazolines are known for their surfactant properties and are widely used in various industrial applications. This compound, in particular, has a unique structure that includes a long hydrocarbon chain, making it suitable for applications requiring hydrophobic interactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-N-(2-(2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine typically involves the reaction of 8-heptadecenylamine with ethylenediamine in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product. The process may involve several purification steps, including distillation and recrystallization, to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound often employs large-scale reactors and continuous flow systems to optimize yield and efficiency. The use of advanced catalysts and automated control systems ensures consistent product quality. The final product is usually subjected to rigorous quality control tests to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

(Z)-N-(2-(2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various halogenating agents. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions include various substituted imidazolines, amines, and oxides. These products have diverse applications in different industries, including pharmaceuticals, agriculture, and materials science .

Scientific Research Applications

Chemistry

In chemistry, (Z)-N-(2-(2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine is used as a surfactant and emulsifying agent. Its unique structure allows it to stabilize emulsions and enhance the solubility of hydrophobic compounds .

Biology

In biological research, this compound is used as a model molecule to study the interactions between hydrophobic and hydrophilic regions in biomolecules. It is also used in the formulation of various biocompatible materials .

Medicine

In medicine, this compound is explored for its potential as a drug delivery agent. Its ability to form stable complexes with various drugs makes it a promising candidate for targeted drug delivery systems .

Industry

In the industrial sector, this compound is used as a corrosion inhibitor, lubricant, and antistatic agent. Its surfactant properties make it suitable for use in detergents, fabric softeners, and other cleaning products .

Mechanism of Action

The mechanism of action of (Z)-N-(2-(2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine involves its interaction with various molecular targets. The imidazoline ring can interact with metal ions, proteins, and other biomolecules, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes, receptors, and other cellular components, thereby exerting its effects .

Comparison with Similar Compounds

Similar Compounds

    Oleyl Hydroxyethyl Imidazoline: Similar in structure but with a hydroxyethyl group instead of ethylenediamine.

    Quaternium-72: Another imidazoline derivative with quaternary ammonium functionality.

    (Z,Z)-8,11-Heptadecadienyl Formate: A related compound with a different functional group.

Uniqueness

(Z)-N-(2-(2-(8-Heptadecenyl)-4,5-dihydro-1H-imidazol-1-yl)ethyl)ethylenediamine is unique due to its specific combination of the imidazoline ring and the long hydrocarbon chain. This combination imparts distinct surfactant properties, making it highly effective in applications requiring both hydrophobic and hydrophilic interactions .

Properties

CAS No.

20565-76-8

Molecular Formula

C24H48N4

Molecular Weight

392.7 g/mol

IUPAC Name

N'-[2-[2-[(Z)-heptadec-8-enyl]-4,5-dihydroimidazol-1-yl]ethyl]ethane-1,2-diamine

InChI

InChI=1S/C24H48N4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-24-27-21-23-28(24)22-20-26-19-18-25/h9-10,26H,2-8,11-23,25H2,1H3/b10-9-

InChI Key

SYNVBUPZJKYKQJ-KTKRTIGZSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC1=NCCN1CCNCCN

Canonical SMILES

CCCCCCCCC=CCCCCCCCC1=NCCN1CCNCCN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.